molecular formula C19H16FN3O2 B2883033 2-(2-fluorophenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide CAS No. 2319892-55-0

2-(2-fluorophenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide

Cat. No. B2883033
CAS RN: 2319892-55-0
M. Wt: 337.354
InChI Key: BNZPXXYDNNMPHU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as 'compound X' and is known for its potential therapeutic applications.

Scientific Research Applications

Synthetic Applications and Methodologies

Research on compounds with similar structures, such as various substituted acetamides, focuses on their synthesis, characterization, and potential as intermediates for further chemical reactions. For example, the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involve using primary compounds like 3-fluoro-4-cyanophenol, showcasing methodologies that might be applicable to the synthesis and study of 2-(2-fluorophenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide (Yang Man-li, 2008).

Chemoselective Acetylation and Derivatization

The chemoselective acetylation of phenolic compounds to produce specific acetamides, as explored in the synthesis of antimalarial drug intermediates, presents a research application in drug synthesis and modification processes. This technique, involving various acyl donors and catalysts, highlights a potential pathway for modifying or synthesizing related compounds for medicinal chemistry research (Deepali B Magadum & G. Yadav, 2018).

Drug Design and Discovery

In drug discovery, similar compounds have been explored for their analgesic and antipyretic properties, guiding the development of new therapeutic agents. The environmental-friendly synthesis of analogs demonstrates the application of green chemistry principles in the development of pharmaceuticals, suggesting a research avenue for 2-(2-fluorophenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide in exploring new medications (Y. D. Reddy et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of similar compounds are used as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC), indicating potential applications in analytical methods development, particularly for the detection and quantification of biological molecules or pharmaceuticals (R. Gatti et al., 1990).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-4-5-9-18(16)25-12-19(24)21-11-15-10-17(23-13-22-15)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPXXYDNNMPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

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